molecular formula C20H22O8 B1678979 Polydatin CAS No. 65914-17-2

Polydatin

Cat. No.: B1678979
CAS No.: 65914-17-2
M. Wt: 390.4 g/mol
InChI Key: HSTZMXCBWJGKHG-CUYWLFDKSA-N
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Description

Polydatin is a natural potent stilbenoid polyphenol and a derivative of resveratrol. It is primarily isolated from the rhizome and root of Polygonum cuspidatum, a plant traditionally used in Chinese medicine. This compound possesses improved bioavailability compared to resveratrol and exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Mechanism of Action

Target of Action

Piceid, also known as Polydatin, has been found to target several key proteins and enzymes in the body. It primarily targets Sirtuin 1 (SIRT1) and Poly-ADP-Ribose Polymerase 1 (PARP1) . SIRT1 is a protein that plays a crucial role in cellular health, including cell growth and apoptosis . PARP1 is involved in DNA repair and programmed cell death .

Mode of Action

This compound interacts with its targets to bring about significant changes in cellular processes. It has been shown to regulate the SIRT1/PARP1 axis, thereby protecting cells against oxidative damage . In addition, it has been found to inhibit the activation of PARP1, leading to a reduction in DNA damage and cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to promote the nuclear translocation of SIRT1, preserve the NAD+/NADH ratio, and suppress intracellular ROS formation . These effects result from the expression of antioxidant genes, maintenance of mitochondrial function, reduction of PARP1 nuclear expression, and prevention of AIF nuclear translocation .

Pharmacokinetics

This compound has a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile than resveratrol . It is a glucoside of resveratrol, which increases its solubility in an aqueous environment, thus improving its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to preserve cell viability by significantly promoting SIRT1 nuclear translocation, preserving the NAD+/NADH ratio, and suppressing intracellular ROS formation . These effects result in the expression of antioxidant genes, maintenance of mitochondrial function, reduction of PARP1 nuclear expression, and prevention of AIF nuclear translocation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biosynthesis of stilbenes like this compound can be deeply altered by agricultural and environmental factors such as soil, temperature, and pathogen attack

Biochemical Analysis

Biochemical Properties

Piceid interacts with various enzymes and proteins. For instance, it can be converted into resveratrol via the mold Aspergillus oryzae, which produces a potent beta-glucosidase . This interaction highlights the role of Piceid in biochemical reactions, particularly in the production of beneficial compounds like resveratrol.

Cellular Effects

Piceid has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been shown to exhibit antioxidative activity and attenuate dopaminergic neurodegeneration in rodent models of Parkinson’s disease . It also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Piceid exerts its effects at the molecular level through various mechanisms. It promotes efferocytosis, a process of apoptotic cell clearance, by upregulating the secretion of MFG-E8 in human THP-1 macrophages . This suggests that Piceid can influence molecular interactions and gene expression within cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Piceid have been observed to change over time. For instance, Piceid has been shown to preserve cell viability in more than 38% of cells by significantly promoting SIRT1 nuclear translocation, preserving NAD+/NADH ratio, and suppressing intracellular ROS formation .

Dosage Effects in Animal Models

The effects of Piceid vary with different dosages in animal models. For instance, in a study involving rodent models of Parkinson’s disease, oral administration of Piceid was able to attenuate motor defects in a dose-dependent manner .

Metabolic Pathways

Piceid is involved in various metabolic pathways. It can be converted into resveratrol via the mold Aspergillus oryzae, indicating its role in the resveratrol metabolic pathway .

Transport and Distribution

The transport and distribution of Piceid within cells and tissues occur at a high rate. It is believed to pass the brush-border membrane by SGLT1 and then be cleaved by the CBG .

Preparation Methods

Synthetic Routes and Reaction Conditions: Polydatin can be synthesized through various methods, including glycosylation of resveratrol. One common method involves the enzymatic or chemical attachment of a glucose molecule to the hydroxyl group of resveratrol. This process can be catalyzed by glycosyltransferases or achieved through chemical glycosylation using activated glucose donors .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as Polygonum cuspidatum. The extraction process includes steps like reflux extraction, filtering, hydrolyzing, liquid-liquid extraction, and high-performance liquid chromatography . These methods ensure the isolation of this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Polydatin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its antioxidant properties, which involve scavenging free radicals and reducing oxidative stress .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions involve replacing the hydroxyl group with other functional groups using appropriate reagents.

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Polydatin has a wide range of scientific research applications across various fields:

Comparison with Similar Compounds

Polydatin is closely related to resveratrol, as it is a glucoside derivative of resveratrol. Compared to resveratrol, this compound has higher bioavailability and better water solubility, making it more effective in certain applications . Other similar compounds include:

This compound’s unique properties, such as its improved bioavailability and diverse biological activities, make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTZMXCBWJGKHG-CUYWLFDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27208-80-6
Record name Polydatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27208-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID001030555
Record name 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name trans-Piceid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27208-80-6, 65914-17-2
Record name Polydatin (E)-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027208806
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Record name Polydatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polydatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11263
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Hydroxy-5-[(1E)-2-(4-hydroxyphenyl)ethenyl]phenyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Record name POLYDATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM261C37CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name trans-Piceid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030564
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 - 140 °C
Record name trans-Piceid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030564
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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